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Introduction
Butyloxycarbonyl-cholecystokinin (31-33) amide, a C-terminal tripeptide fragment of

cholecystokinin (CCK) with the sequence Boc-Leu-Asp-Phe-NH2, serves as a valuable tool in

the investigation of pancreatic acinar cell physiology. This synthetic analog acts as a specific

and competitive antagonist of the cholecystokinin-1 (CCK-1) receptor, the primary receptor

mediating the secretagogue effects of CCK on pancreatic acini. By competitively inhibiting the

binding of CCK to its receptor, Boc-CCK (31-33) amide allows for the elucidation of CCK-

mediated signaling pathways and the study of the mechanisms underlying digestive enzyme

secretion from pancreatic acinar cells. Its utility extends to in vitro studies aimed at

understanding the pathophysiology of pancreatic disorders and for the screening and

characterization of novel CCK receptor ligands.

Mechanism of Action
Butyloxycarbonyl-cholecystokinin (31-33) amide functions as a competitive antagonist at the

CCK-1 receptor on pancreatic acinar cells. Unlike CCK agonists, it does not trigger the

downstream signaling cascade that leads to enzyme secretion. Instead, it reversibly binds to

the receptor, thereby preventing the binding of CCK and inhibiting its stimulatory effects. This

inhibition is surmountable, meaning that increasing the concentration of the agonist (CCK) can

overcome the antagonistic effect. The specificity of Boc-CCK (31-33) amide for the CCK
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receptor makes it a precise tool, as it does not interfere with other signaling pathways in

pancreatic acini that are activated by secretagogues like bombesin or carbachol.

Data Presentation
The antagonist potency of Butyloxycarbonyl-cholecystokinin (31-33) amide is typically

determined through competitive binding assays and functional assays measuring the inhibition

of CCK-stimulated amylase secretion.
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Caption: CCK-1 receptor signaling pathway in pancreatic acinar cells.
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Caption: Workflow for assessing Boc-CCK (31-33) amide antagonism.
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Caption: Competitive antagonism at the CCK-1 receptor.

Experimental Protocols
Protocol 1: Isolation of Pancreatic Acini
Materials:

Collagenase (Type IV)

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% bovine serum albumin

(BSA), 10 mM HEPES, and essential amino acids, pH 7.4

Ice-cold KRB buffer

Surgical instruments (scissors, forceps)

Shaking water bath at 37°C

Nylon mesh (150 µm and 60 µm pore sizes)

Centrifuge

Procedure:

Euthanize the animal (e.g., guinea pig or rat) according to approved institutional guidelines.
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Immediately excise the pancreas and place it in ice-cold KRB buffer.

Trim away fat and connective tissue from the pancreas.

Mince the pancreas into fine pieces (approximately 1 mm³) using scissors.

Transfer the minced tissue to a flask containing KRB buffer with collagenase (e.g., 50-100

U/mL).

Incubate the tissue in a shaking water bath at 37°C for 30-60 minutes, with gentle agitation.

Monitor the digestion process periodically until the tissue appears dispersed.

Stop the digestion by adding ice-cold KRB buffer.

Gently triturate the digested tissue using a series of pipettes with decreasing tip diameters to

release the acini.

Filter the cell suspension through a 150 µm nylon mesh to remove undigested tissue.

Further filter the suspension through a 60 µm nylon mesh to obtain a suspension of

dispersed acini.

Centrifuge the acini suspension at low speed (e.g., 50 x g) for 2-3 minutes.

Discard the supernatant and gently resuspend the acinar pellet in fresh, ice-cold KRB buffer.

Repeat the washing step (centrifugation and resuspension) two more times.

Finally, resuspend the purified acini in KRB buffer and keep on ice until use.

Protocol 2: Amylase Secretion Assay
Materials:

Isolated pancreatic acini (from Protocol 1)

KRB buffer
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Cholecystokinin (CCK) stock solution

Butyloxycarbonyl-cholecystokinin (31-33) amide stock solution

Amylase substrate solution (e.g., containing 2-chloro-p-nitrophenyl-α-D-maltotrioside)

Microplate reader

Incubator at 37°C

Procedure:

Prepare serial dilutions of Boc-CCK (31-33) amide in KRB buffer.

Prepare a solution of CCK at a concentration that elicits a submaximal to maximal amylase

secretion (e.g., 100 pM - 1 nM).

Aliquot the isolated pancreatic acini suspension into microcentrifuge tubes.

Add the different concentrations of Boc-CCK (31-33) amide to the respective tubes and pre-

incubate for 15 minutes at 37°C. Include a control group with buffer only.

Initiate the secretion by adding the CCK solution to all tubes except the basal control (which

receives buffer only).

Incubate all tubes for 30 minutes at 37°C with gentle shaking.

Terminate the incubation by placing the tubes on ice and centrifuging at a low speed to pellet

the acini.

Carefully collect the supernatant, which contains the secreted amylase.

To measure total amylase content, lyse the acini in a separate set of tubes using a detergent

(e.g., Triton X-100).

Measure the amylase activity in the supernatants using a suitable amylase assay kit

according to the manufacturer's instructions. This typically involves incubating the
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supernatant with the amylase substrate and measuring the change in absorbance over time

with a microplate reader.

Express the amylase secretion as a percentage of the total cellular amylase.

Plot the percentage of amylase secretion against the concentration of Boc-CCK (31-33)

amide to determine the inhibitory effect.

Protocol 3: Radioligand Binding Assay
Materials:

Isolated pancreatic acini or pancreatic membranes

125I-labeled CCK (radioligand)

Unlabeled CCK (for determining non-specific binding)

Butyloxycarbonyl-cholecystokinin (31-33) amide

Binding buffer (e.g., HEPES-buffered saline with BSA)

Glass fiber filters

Vaccum filtration manifold

Gamma counter

Procedure:

Prepare serial dilutions of unlabeled Boc-CCK (31-33) amide in binding buffer.

In a series of tubes, add the pancreatic acini or membranes.

Add a fixed concentration of 125I-CCK to each tube.

To determine non-specific binding, add a high concentration of unlabeled CCK (e.g., 1 µM) to

a set of tubes.
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Add the different concentrations of Boc-CCK (31-33) amide to the experimental tubes.

Incubate the tubes at a specified temperature (e.g., 37°C) for a time sufficient to reach

binding equilibrium (e.g., 60 minutes).

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which

traps the acini/membranes with bound radioligand.

Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a gamma counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Plot the percentage of specific 125I-CCK binding against the concentration of Boc-CCK (31-

33) amide to generate a competition curve and determine the IC50 value.

To cite this document: BenchChem. [Application of Butyloxycarbonyl-cholecystokinin (31-33)
Amide in Pancreatic Acini Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15192742#application-of-butyloxycarbonyl-
cholecystokinin-31-33-amide-in-pancreatic-acini-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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